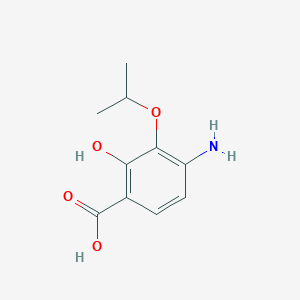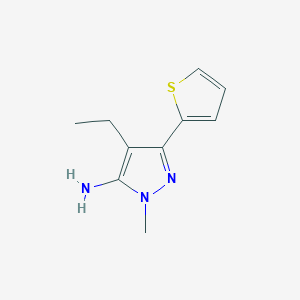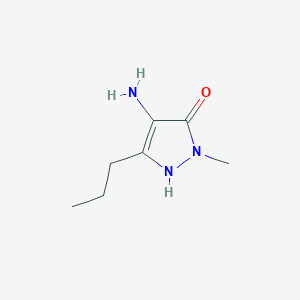![molecular formula C11H12N2O3 B13084158 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid typically involves the reaction of benzimidazole derivatives with ethoxyacetic acid. One common method involves the nucleophilic substitution reaction where benzimidazole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, making the compound effective against cancer cells and microorganisms .
Comparaison Avec Des Composés Similaires
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid can be compared with other benzimidazole derivatives such as:
2-(1H-Benzo[d]imidazol-2-yl)acetic acid: Similar structure but lacks the ethoxy group, which may affect its solubility and reactivity.
2-(1H-Benzo[d]imidazol-2-yl)ethanol:
2-(1H-Benzo[d]imidazol-2-yl)ethylamine: Features an amine group, which can participate in different types of chemical reactions compared to the carboxylic acid group.
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-[1-(1H-benzimidazol-2-yl)ethoxy]acetic acid |
InChI |
InChI=1S/C11H12N2O3/c1-7(16-6-10(14)15)11-12-8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
INLCYJIBULOVIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2N1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)



![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)


![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)


![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
